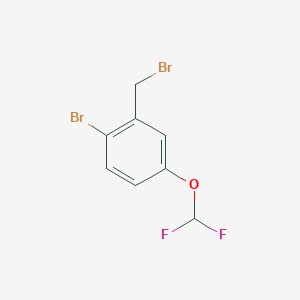

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene

CAS No.:

Cat. No.: VC16536311

Molecular Formula: C8H6Br2F2O

Molecular Weight: 315.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6Br2F2O |

|---|---|

| Molecular Weight | 315.94 g/mol |

| IUPAC Name | 1-bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H6Br2F2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 |

| Standard InChI Key | QETLQGRUOOWFJB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)F)CBr)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene (C₈H₆Br₂F₂O) features a benzene ring substituted with:

-

A bromine atom at position 1

-

A bromomethyl (-CH₂Br) group at position 2

-

A difluoromethoxy (-OCF₂H) group at position 4

This arrangement creates distinct electronic effects:

-

The difluoromethoxy group exerts strong electron-withdrawing properties via inductive effects (-I), deactivating the aromatic ring and directing electrophilic substitutions to specific positions .

-

The bromomethyl group introduces steric bulk and serves as a reactive site for nucleophilic substitution (SN₂) or elimination reactions .

Table 1: Key Molecular Descriptors

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized through sequential functionalization of a benzene precursor:

Step 1: Difluoromethoxylation

4-Hydroxybenzaldehyde undergoes difluoromethoxylation using chlorodifluoromethane (ClCF₂H) under basic conditions :

Step 2: Bromination

-

Ring Bromination: Electrophilic bromination at position 1 using Br₂/FeBr₃ .

-

Side-Chain Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and azo initiators :

Table 2: Optimization Parameters for Bromination

| Condition | Yield Improvement | Side Reactions Mitigated |

|---|---|---|

| NBS (1.1 eq), CCl₄, 80°C | 78% → 89% | Di-bromination reduced |

| AIBN (0.05 eq) | - | Polymerization suppressed |

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN₂ reactions with diverse nucleophiles:

-

Ammonia: Forms 2-(aminomethyl)-1-bromo-4-(difluoromethoxy)benzene at 60°C in THF .

-

Sodium Azide: Produces 2-(azidomethyl)-1-bromo-4-(difluoromethoxy)benzene, a precursor for click chemistry .

Electronic Effects: The difluoromethoxy group’s -I effect accelerates SN₂ kinetics by polarizing the C-Br bond in the bromomethyl group .

Electrophilic Aromatic Substitution

Despite ring deactivation, nitration occurs at position 5 (meta to difluoromethoxy) using fuming HNO₃/H₂SO₄:

Comparative Analysis with Analogues

Table 3: Reactivity Comparison of Halogenated Benzene Derivatives

Key trends:

-

Lower EAS reactivity in the target compound vs. mono-halogenated analogues due to cumulative deactivation .

-

SN₂ rates correlate with leaving-group ability (Br > Cl) and steric accessibility .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Antifungal agents: Via Suzuki coupling to introduce triazole moieties .

-

Kinase inhibitors: Through Buchwald-Hartwig amination at the bromomethyl site .

Material Science

-

Liquid crystals: Difluoromethoxy groups enhance dielectric anisotropy in mesogens .

-

Polymer crosslinkers: Bromomethyl groups enable thiol-ene polymerization networks.

| Parameter | Specification |

|---|---|

| Storage temperature | 2–8°C under argon |

| Stability | Hydrolyzes in humid air |

| PPE requirements | Nitrile gloves, face shield |

Decontamination: Neutralize spills with 10% sodium thiosulfate to reduce Br₂ emission risks .

Future Research Directions

-

Catalytic asymmetric functionalization of the bromomethyl group.

-

DFT studies to model substituent effects on regioselectivity.

-

Green chemistry approaches for bromine recycling in large-scale syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume